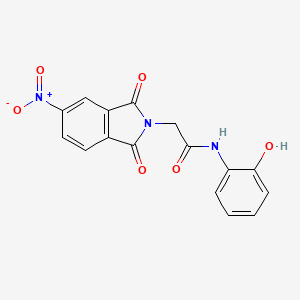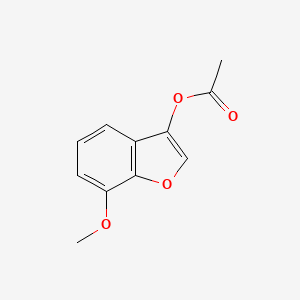
5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of triazine derivatives typically involves condensation reactions with various starting materials such as aromatic amines, thiourea, and formaldehyde. A notable synthesis approach for similar compounds includes one-step procedures from readily available starting materials, offering a straightforward and efficient route to these types of compounds with good yields (Zhang, Wang, & Zhang, 2012).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by X-ray diffraction methods, revealing details about dihedral angles, supramolecular interactions, and stabilization mechanisms within the crystal structure. For example, studies on similar compounds have shown the importance of weak hydrogen bonds and C–H???π interactions in forming a three-dimensional network that stabilizes the crystal structure (Xu et al., 2006).
Chemical Reactions and Properties
Triazine derivatives participate in various chemical reactions, including nucleophilic aromatic substitution and metal-catalyzed (Pd, Cu) reactions, leading to a range of functional derivatives. These reactions underscore the versatility and reactivity of triazine rings, which can be modified to introduce different substituents affecting the compound's properties and potential applications (Bodzioch et al., 2019).
Physical Properties Analysis
The physical properties of triazine derivatives, including melting points, solubility, and crystal packing, can be significantly influenced by the nature of substituents on the triazine ring. The molecular and crystal structure analyses provide insights into how these properties are affected by molecular interactions and the geometric arrangement of molecules in the solid state.
Chemical Properties Analysis
The chemical properties of triazine derivatives, such as reactivity, stability, and interaction with various reagents, are crucial for understanding their behavior in different chemical environments. These properties are determined by the electronic effects of substituents on the triazine ring, which can be investigated through spectroscopic methods and density functional theory calculations. Such studies reveal the impact of substituents on the electronic structure and how this influences the compound's chemical behavior (Bodzioch et al., 2019).
Safety and Hazards
Direcciones Futuras
The future directions for research on “5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields such as medicinal chemistry. Given the promising results shown by related compounds, it would be interesting to investigate the potential of “5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione” in these areas .
Propiedades
IUPAC Name |
5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-14-7-5-6-10-16(14)20-13-19(12-18-17(20)21)11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGXVFACNPPPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5624103.png)
![{3-allyl-1-[3-(3-thienyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5624119.png)
![{3-allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5624127.png)
![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B5624136.png)

![2-methyl-8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5624157.png)
![ethyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5624160.png)
methanone](/img/structure/B5624167.png)

![8-(1,3-benzodioxol-5-ylcarbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5624191.png)
![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5624204.png)
![7-fluoro-2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-4-methylquinoline](/img/structure/B5624214.png)

![4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5624233.png)